3-Cyanopropane-1-sulfonyl chloride

説明

The exact mass of the compound 3-Cyanopropane-1-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Cyanopropane-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyanopropane-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

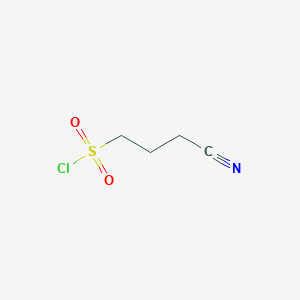

Structure

3D Structure

特性

IUPAC Name |

3-cyanopropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO2S/c5-9(7,8)4-2-1-3-6/h1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVSSIRXMQCMPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001297781 | |

| Record name | 3-Cyano-1-propanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81926-29-6 | |

| Record name | 3-Cyano-1-propanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81926-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyano-1-propanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyanopropane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

3-Cyanopropane-1-sulfonyl chloride chemical properties

An In-depth Technical Guide to 3-Cyanopropane-1-sulfonyl Chloride: Properties, Reactivity, and Applications

Introduction

3-Cyanopropane-1-sulfonyl chloride, identified by CAS Number 81926-29-6, is a bifunctional organic compound of significant interest to researchers in synthetic and medicinal chemistry.[1] Its structure incorporates a reactive sulfonyl chloride group and a versatile nitrile moiety, making it a valuable building block for the synthesis of complex molecules. The sulfonyl chloride provides a highly electrophilic center for coupling with a wide array of nucleophiles, while the cyano group serves as a handle for subsequent chemical transformations or as a key pharmacophoric element. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, with a focus on its utility for professionals in drug development.

Physicochemical and Structural Properties

Understanding the fundamental properties of 3-Cyanopropane-1-sulfonyl chloride is crucial for its effective use in synthesis. These properties dictate handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 81926-29-6 | [1] |

| Molecular Formula | C₄H₆ClNO₂S | [2] |

| Molecular Weight | 167.61 g/mol | [2] |

| Canonical SMILES | C(CCS(=O)(=O)Cl)C#N | [3] |

| InChI Key | GPKDGVXBXQTHRY-UHFFFAOYSA-N | |

| Appearance | Data not widely available; likely a liquid or low-melting solid. | |

| Boiling Point | Data not widely available; related compounds like 3-chloropropanesulfonyl chloride boil at ~70 °C at 0.5 mmHg. | [4] |

| Density | Data not widely available; related compounds have densities around 1.456 g/mL. | [4] |

| Solubility | Soluble in aprotic organic solvents (e.g., Dichloromethane, THF, Diethyl Ether). Reacts with protic solvents (e.g., water, alcohols). | [5][6] |

| Stability | Highly sensitive to moisture and air.[5][7] Reacts violently with water.[5] |

Synthesis of Aliphatic Sulfonyl Chlorides

While a specific, peer-reviewed synthesis for 3-Cyanopropane-1-sulfonyl chloride is not prominently documented, its preparation can be inferred from general and robust methods for synthesizing aliphatic sulfonyl chlorides. A prevalent and environmentally conscious approach involves the oxidative chlorination of S-alkyl isothiourea salts, which are stable, odorless precursors.[8][9]

The process begins with the formation of the S-alkyl isothiourea salt from an appropriate alkyl halide (e.g., 4-chlorobutyronitrile) and thiourea. This salt is then subjected to oxidative chlorination using an agent like N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach) under acidic conditions to yield the target sulfonyl chloride.[9]

Caption: General workflow for synthesizing aliphatic sulfonyl chlorides.

Core Reactivity and Mechanistic Insights

The chemistry of 3-Cyanopropane-1-sulfonyl chloride is dominated by the high electrophilicity of the sulfur atom. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom makes the sulfonyl group highly susceptible to attack by a wide range of nucleophiles.[10]

Nucleophilic Substitution at the Sulfonyl Group

This is the most common and synthetically useful reaction class for sulfonyl chlorides. The reaction proceeds via a nucleophilic substitution mechanism where the chloride ion acts as an excellent leaving group.[10][11]

-

Reaction with Amines (Sulfonamide Formation): This is a cornerstone reaction in medicinal chemistry.[12] 3-Cyanopropane-1-sulfonyl chloride reacts readily with primary and secondary amines, typically in the presence of a non-nucleophilic base like triethylamine or pyridine, to form stable sulfonamides. The base is crucial as it neutralizes the HCl byproduct, preventing the protonation and deactivation of the amine nucleophile.

-

Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a base, alcohols will attack the sulfonyl chloride to yield sulfonate esters.[10][13] These esters are themselves good leaving groups and can be used in subsequent substitution reactions.

-

Hydrolysis: Sulfonyl chlorides react readily, often violently, with water to produce the corresponding sulfonic acid (in this case, 4-cyano-1-propanesulfonic acid) and hydrochloric acid.[5][6] This reactivity underscores the critical need for anhydrous conditions during synthesis and handling.

Caption: Key nucleophilic substitution reactions.

Reactivity of the Nitrile Group

The cyano group offers a secondary site for functionalization, which can be addressed before or after the sulfonyl chloride has reacted.

-

Reduction: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transforms the molecule into an amino-sulfonyl chloride or a diamine-sulfonamide scaffold.

-

Cyclization: The bifunctional nature of the molecule allows for intramolecular reactions. For example, after forming a sulfonamide with a suitable nucleophile, conditions can be chosen to induce cyclization involving the nitrile group, leading to heterocyclic structures like cyclic sulfonamides (sultams).

Applications in Drug Discovery and Development

The dual reactivity of 3-Cyanopropane-1-sulfonyl chloride makes it a powerful tool for constructing diverse molecular libraries for high-throughput screening.

-

Scaffold for Sulfonamide Drugs: The sulfonamide functional group is a privileged structure in medicinal chemistry, found in a wide range of therapeutics including antibiotics, diuretics, and enzyme inhibitors.[14][15] This reagent provides a direct route to introduce a sulfonamide linked to a three-carbon chain with a terminal nitrile.

-

Bifunctional Linker: It can be used to tether different molecular fragments. For instance, the sulfonyl chloride can react with a protein or biomolecule, leaving the nitrile group available for "click" chemistry or for coupling to a reporter molecule.[16]

-

Synthesis of Heterocycles: It is a precursor for synthesizing various sulfur- and nitrogen-containing heterocyclic systems, which are of significant interest in the development of novel therapeutic agents.[17]

Representative Experimental Protocol: Sulfonamide Synthesis

This protocol describes a general procedure for the synthesis of a sulfonamide from 3-Cyanopropane-1-sulfonyl chloride and a generic primary amine.

Objective: To synthesize N-alkyl-4-cyanopropane-1-sulfonamide.

Materials:

-

3-Cyanopropane-1-sulfonyl chloride

-

Primary Amine (e.g., benzylamine)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the primary amine (1.0 eq) and anhydrous DCM (approx. 0.2 M).

-

Addition of Base: Triethylamine (1.2 eq) is added to the solution. The mixture is cooled to 0 °C in an ice bath. Causality: The base neutralizes the HCl formed, preventing side reactions and driving the reaction to completion.

-

Addition of Sulfonyl Chloride: 3-Cyanopropane-1-sulfonyl chloride (1.1 eq) is dissolved in a minimal amount of anhydrous DCM and added to the dropping funnel. This solution is then added dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C. Causality: Slow, cold addition controls the exothermic reaction and minimizes the formation of byproducts.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, the mixture is diluted with DCM and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Causality: The acid wash removes excess amine and TEA, while the bicarbonate wash removes any remaining acidic impurities.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

Caption: Experimental workflow for a typical sulfonamide synthesis.

Safety, Handling, and Storage

Due to its high reactivity, 3-Cyanopropane-1-sulfonyl chloride must be handled with care, following strict safety protocols. The safety profile is similar to other aliphatic sulfonyl chlorides.[5][18]

-

Hazards:

-

Corrosive: Causes severe skin burns and eye damage.[5]

-

Moisture Reactive: Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[5][6]

-

Inhalation Hazard: Vapors and mists are irritating to the respiratory system and may be harmful or fatal if inhaled.[7]

-

Lachrymator: The substance can cause tearing.[7]

-

-

Handling:

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[18]

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air.[5]

-

Avoid inhalation of vapors or mists.[20]

-

Keep away from water, strong bases, alcohols, and amines.[5]

-

Storage:

Conclusion

3-Cyanopropane-1-sulfonyl chloride is a highly valuable and versatile reagent in modern organic synthesis. Its bifunctional nature, combining a reactive sulfonyl chloride and a modifiable nitrile group, provides chemists with a powerful tool for creating complex molecular architectures. Its primary application lies in the straightforward synthesis of sulfonamides, a critical functional group in a multitude of pharmaceutical agents. While its reactivity demands careful handling and anhydrous conditions, a thorough understanding of its properties allows for its effective and safe use in the discovery and development of new chemical entities.

References

- Fiveable. Sulfonyl Chloride Definition.

- James, F. K. (1992). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles.

- BLD Pharm. 81926-29-6|3-Cyanopropane-1-sulfonyl chloride.

- King, J. F., & Skonieczny, S. (1991). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.

- Barrio, P., & Martín, R. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- Thermo Fisher Scientific. (2009).

- Qualice, LLC. (2014). CPAR, MCCP Safety Data Sheet.

- TCI Chemicals. (2025). Safety Data Sheet - 2-Methylpropane-1-sulfonyl Chloride.

- Oakwood Products, Inc. (2025). Safety Data Sheet - 3,3,3-Trifluoro-1-propanesulfonyl chloride.

- PubChem. 3-Cyanopropanoyl chloride.

- The Organic Chemistry Tutor. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube.

- Santa Cruz Biotechnology. 3-cyanopropane-1-sulfonyl chloride.

- Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.

- Barrio, P., & Martín, R. (2019).

- Das, S., & Roy, B. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Cyclopropanesulfonyl Chloride in Drug Discovery.

- Benchchem. 3-Bromo-4-cyanobenzene-1-sulfonyl chloride.

- Google Patents. Method for preparing sulfonyl chloride in environment-friendly mode.

- Sigma-Aldrich. 3-Chloropropanesulfonyl chloride 98%.

- Organic Chemistry Portal.

- Thermo Fisher Scientific. (2025). Safety Data Sheet - 3-Cyclopentylpropionyl chloride.

- CAMEO Chemicals - NOAA. BENZENESULFONYL CHLORIDE.

- Chemdad Co., Ltd. 3-Chloropropanesulfonyl chloride.

- CDH Fine Chemical.

- Aiello, F., et al. (2022).

Sources

- 1. 81926-29-6|3-Cyanopropane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. 3-cyanopropane-1-sulfonyl chloride | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 3-Cyanopropanoyl chloride | C4H4ClNO | CID 12835715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloropropanesulfonyl chloride Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. fishersci.com [fishersci.com]

- 6. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. CN103193687A - Method for preparing sulfonyl chloride in environment-friendly mode - Google Patents [patents.google.com]

- 9. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 10. fiveable.me [fiveable.me]

- 11. m.youtube.com [m.youtube.com]

- 12. cbijournal.com [cbijournal.com]

- 13. d-nb.info [d-nb.info]

- 14. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. 3-Bromo-4-cyanobenzene-1-sulfonyl chloride | 1201684-65-2 | Benchchem [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. cdhfinechemical.com [cdhfinechemical.com]

3-Cyanopropane-1-sulfonyl chloride CAS number 81926-29-6

Topic: 3-Cyanopropane-1-sulfonyl chloride (CAS 81926-29-6) Content Type: In-depth Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Strategic Utilization in Medicinal Chemistry and Linker Design[1]

Executive Summary

3-Cyanopropane-1-sulfonyl chloride (CAS 81926-29-6) is a high-value bifunctional aliphatic building block characterized by two distinct electrophilic termini separated by a flexible three-carbon spacer.[1] Its utility lies in its chemoselectivity: the highly reactive sulfonyl chloride moiety allows for rapid derivatization with nucleophiles (amines, alcohols) under mild conditions, while the nitrile group remains latent, serving as a precursor for amines, amides, carboxylic acids, or heterocycles (e.g., tetrazoles).[1]

This monograph details the physicochemical profile, reaction mechanisms, and validated protocols for deploying this reagent in the synthesis of sulfonamide-based pharmacophores and PROTAC linkers.[1]

Chemical Profile & Specifications

| Property | Data |

| CAS Number | 81926-29-6 |

| IUPAC Name | 3-Cyanopropane-1-sulfonyl chloride |

| Molecular Formula | C₄H₆ClNO₂S |

| Molecular Weight | 167.61 g/mol |

| Physical State | Liquid or low-melting solid (Grade dependent) |

| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile; Reacts with Water/Alcohols |

| Stability | Moisture sensitive; Hydrolyzes to sulfonic acid and HCl |

| Hazards | Corrosive (Skin Corr.[1][2][3] 1B), Lachrymator |

Mechanistic Profiling & Reactivity[1]

The molecule features a "Reactivity Gradient" that enables sequential functionalization.

The Sulfonyl Chloride Terminus (Primary Reactivity)

The sulfonyl chloride group (

The Nitrile Terminus (Latent Reactivity)

The nitrile (

-

Reduction: To primary amines (using

or -

Hydrolysis: To carboxylic acids (Acid/Base mediated).

-

Cycloaddition: To tetrazoles (using

).

Reactivity Map Visualization

Figure 1: Orthogonal reactivity map showing the sequential functionalization capability of the reagent.[1]

Validated Experimental Protocols

Protocol A: General Synthesis of N-Substituted Sulfonamides

Objective: Selective reaction of the sulfonyl chloride with an amine while preserving the nitrile.[1]

Reagents:

-

Amine substrate (

equiv)[4] -

3-Cyanopropane-1-sulfonyl chloride (

- -

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (

- -

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Catalyst: DMAP (

equiv) - Optional, for sterically hindered amines[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under inert atmosphere (

or -

Cooling: Cool the solution to

using an ice bath. Causality: Low temperature suppresses hydrolysis of the sulfonyl chloride by trace moisture and minimizes side reactions. -

Addition: Add 3-Cyanopropane-1-sulfonyl chloride dropwise (neat or as a solution in DCM).

-

Note: If the reagent is solid, dissolve in minimal DCM first.

-

-

Reaction: Stir at

for 30 minutes, then allow to warm to room temperature. Monitor by TLC or LC-MS.[1] Reaction is typically complete within 1-4 hours.[1] -

Quenching: Quench with saturated aqueous

or water. -

Workup: Extract with DCM (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: "One-Pot" Sulfonylation and Nitrile Reduction (Conceptual)

Objective: Rapid generation of amino-sulfonamide linkers for PROTACs.

-

Sulfonylation: Perform Protocol A in THF.

-

Filtration: Filter off amine hydrochloride salts if necessary.

-

Reduction: Add

(carefully, excess) or use Borane-THF complex directly to the crude reaction mixture (after solvent swap if DCM was used). -

Workup: Fieser workup for aluminum hydrides.

Workflow Visualization

Figure 2: Decision tree for divergent synthesis using the 3-cyanopropylsulfonyl scaffold.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous. Use fresh reagent. Add reagent slowly to avoid local heating. |

| Bis-Sulfonylation | Excess Reagent / Primary Amine | Control stoichiometry strictly (1:1). Use bulky base (DIPEA) to reduce nucleophilicity of the product sulfonamide. |

| Nitrile Hydrolysis | Highly Acidic/Basic Workup | Avoid strong acids or prolonged exposure to strong bases during workup. Keep pH neutral-mildly acidic. |

| Impurity: Sulfonic Acid | Moisture in Reagent | Check reagent quality via NMR ( |

Safety & Handling (Critical)

-

Corrosivity: Sulfonyl chlorides are potent lachrymators and corrosive agents. They react with skin moisture to produce HCl. Always wear double nitrile gloves, safety goggles, and work in a fume hood. [1]

-

Storage: Store under inert gas (

or -

Disposal: Quench excess reagent with dilute aqueous NaOH or

slowly in an ice bath before disposal.

References

-

Santa Cruz Biotechnology. 3-cyanopropane-1-sulfonyl chloride Product Data.[1][5] Retrieved from [1]

-

Yang, Z., et al. (2014).[6] "A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation."[6] Synthesis, 46(02), 225-229.[1] (General methodology for aliphatic sulfonyl chlorides).

-

BenchChem. Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from [1]

-

Common Chemistry (CAS). CAS Registry Number 81926-29-6 Details.[1] Retrieved from [1]

-

Sigma-Aldrich. Safety Data Sheet: Sulfonyl Chlorides. (General safety protocols for class). Retrieved from

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. 3-cyanopropane-1-sulfonyl chloride | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

Technical Monograph: 3-Cyanopropane-1-sulfonyl Chloride

Topic: 3-Cyanopropane-1-sulfonyl Chloride Molecular Structure Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Bifunctional Linker for Medicinal Chemistry & Proteomics

Executive Summary

3-Cyanopropane-1-sulfonyl chloride (CAS 81926-29-6 ) is a specialized aliphatic sulfonyl chloride employed as a high-value building block in drug discovery. Distinguished by its bifunctional architecture, it possesses two electrophilic sites with distinct reactivity profiles: a highly reactive sulfonyl chloride (

This guide provides a comprehensive analysis of its molecular structure, validated synthesis protocols, and critical role in the development of sulfonamide-based therapeutics, including Janus Kinase (JAK) inhibitors and glucokinase activators .

Molecular Architecture & Physiochemical Profile

The molecule consists of a three-carbon propyl chain terminating in a sulfonyl chloride group at position 1 and a cyano group at position 3. This specific spacing (

Table 1: Physiochemical Specifications

| Property | Specification |

| IUPAC Name | 3-Cyanopropane-1-sulfonyl chloride |

| CAS Number | 81926-29-6 |

| Molecular Formula | |

| Molecular Weight | 167.61 g/mol |

| Physical State | White to off-white solid or semi-solid (low melting point) |

| Boiling Point | ~114–116 °C (at reduced pressure) |

| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols |

| Stability | Moisture sensitive; store under inert gas ( |

Structural Reactivity Map

The molecule's utility stems from its chemoselectivity . The sulfonyl chloride is a "hard" electrophile, reacting rapidly with amines to form stable sulfonamides. The nitrile remains inert under these conditions, serving as a "masked" primary amine (via reduction) or a precursor for heterocycles (e.g., tetrazoles).

Figure 1: Chemoselective reactivity map highlighting the distinct functional zones of the molecule.

Synthetic Routes & Mechanistic Causality

While direct chlorosulfonation of nitriles is hazardous and low-yielding, the industry-standard protocol utilizes an oxidative chlorination strategy starting from 4-chlorobutyronitrile. This pathway ensures high yield and safety by avoiding the handling of gaseous chlorine in favor of in situ generation or controlled reagents.

Validated Synthesis Protocol

Objective: Synthesis of 3-Cyanopropane-1-sulfonyl chloride from 4-chlorobutyronitrile.

Prerequisites:

-

Precursor: 4-Chlorobutyronitrile (CAS 628-20-6).

-

Reagents: Thiourea, N-Chlorosuccinimide (NCS), HCl (2M), Acetonitrile.

-

Safety: Fume hood required. Sulfonyl chlorides are lachrymators.

Step-by-Step Methodology:

-

Formation of Isothiouronium Salt (S-Alkylation):

-

Procedure: Dissolve 4-chlorobutyronitrile (1.0 eq) and thiourea (1.1 eq) in ethanol. Reflux for 12–16 hours.

-

Causality: The sulfur atom of thiourea acts as a soft nucleophile, displacing the alkyl chloride via an

mechanism. The nitrile remains unaffected due to the neutral conditions. -

Validation: TLC should show consumption of the starting chloride. Concentration yields the S-(3-cyanopropyl)isothiouronium chloride salt.

-

-

Oxidative Chlorosulfonation:

-

Procedure: Suspend the isothiouronium salt in Acetonitrile/2M HCl (1:5 v/v) at 0 °C. Add N-Chlorosuccinimide (NCS, 4.0 eq) portion-wise, maintaining temperature <10 °C.

-

Mechanism:[1][2][3][4][5] NCS provides electrophilic chlorine (

), oxidizing the sulfur. The aqueous acid hydrolyzes the intermediate to the sulfonyl chloride ( -

Self-Validating Check: The reaction is exothermic. A distinct color change (often to yellow/green) and the formation of a biphasic mixture indicate successful conversion.

-

-

Isolation:

-

Extract with Dichloromethane (DCM). Wash with cold brine. Dry over anhydrous

. -

Critical Step: Evaporate solvent at low temperature (<30 °C) to prevent thermal decomposition.

-

Figure 2: Oxidative chlorination pathway for high-purity synthesis.

Applications in Drug Discovery[4]

The 3-cyanopropyl moiety is a pharmacophore linker used to optimize Lipinski parameters (solubility, H-bond acceptors) in kinase inhibitors.

Case Study: Janus Kinase (JAK) Inhibitors

In the development of JAK inhibitors (e.g., analogs of Tofacitinib or Baricitinib), the sulfonyl chloride is reacted with a piperidine or pyrrolidine core.

-

Sulfonamide Coupling:

-

Nitrile Transformation (The "Warhead" Installation):

-

The pendant nitrile is often converted into a primary amine (via Raney Ni hydrogenation) to improve solubility or interact with the kinase hinge region.

-

Alternatively, it is converted to a tetrazole (via

) to serve as a bioisostere for a carboxylic acid, improving metabolic stability.

-

Analytical Verification (Expected Profile)

To validate the structure of the synthesized compound, compare against these expected spectroscopic signatures:

-

NMR (400 MHz,

-

~3.80 ppm (t, 2H,

-

~2.60 ppm (t, 2H,

-

~2.40 ppm (m, 2H,

-

~3.80 ppm (t, 2H,

-

IR Spectroscopy:

-

~2250

(Sharp, weak): -

~1370 & 1170

(Strong):

-

References

-

Chemical Identity & Properties

-

Synthetic Methodology (Oxidative Chlorination)

-

Yang, Z., et al. (2013). "A Clean and Economic Synthesis of Alkanesulfonyl Chlorides via Bleach-Mediated Oxidative Chlorosulfonation of S-Alkyl Isothiourea Salts." Synthesis, 45(12), 1675-1682. Link

-

Nacsa, E. D., & Lambert, T. H. (2018). "Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer." Supporting Information: Synthesis of sulfonyl chloride precursors. Link

-

-

Medicinal Chemistry Applications

-

Novel Sulfonamide Compounds and Uses Thereof. Patent AU773273B2. (Demonstrates the use of cyanopropyl-sulfonyl moieties in sulfonamide scaffolds). Link

-

Sulfonamide-thiazolpyridine derivatives as glucokinase activators. US Patent 7,750,020.[1] (Use of 3-cyanopropyl linkers in metabolic disease drug targets). Link

-

Sources

- 1. US7750020B2 - Sulfonamide-thiazolpyridine derivatives as glucokinase activators useful the treatment of Type 2 diabetes - Google Patents [patents.google.com]

- 2. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 5. cbijournal.com [cbijournal.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Advanced Synthesis Guide: 3-Cyanopropane-1-sulfonyl Chloride

The following technical guide details the synthesis of 3-Cyanopropane-1-sulfonyl chloride (CAS: 81926-29-6), designed for researchers in medicinal chemistry and process development.

Executive Summary

-

Target Molecule: 3-Cyanopropane-1-sulfonyl chloride[1][2][3][4]

-

Molecular Formula:

[2][6] -

Core Application: Bifunctional linker in proteolysis-targeting chimeras (PROTACs), sulfonamide synthesis, and fragment-based drug discovery.[6]

-

Critical Challenge: Preserving the hydrolytically sensitive nitrile group (

) while generating the highly reactive sulfonyl chloride (

This guide prioritizes the Thiourea Oxidative Chlorination Pathway (Pathway A) as the "Gold Standard" for laboratory-scale synthesis due to its mild conditions and high functional group tolerance. The Strecker Sulfite Pathway (Pathway B) is provided as a scalable industrial alternative.

Retrosynthetic Analysis & Pathway Selection

The synthesis of 3-cyanopropane-1-sulfonyl chloride poses a chemoselectivity problem: avoiding the hydrolysis of the nitrile to a carboxylic acid or amide during the introduction of the sulfonyl group.

Pathway Comparison

| Feature | Pathway A: Thiourea Oxidation (Recommended) | Pathway B: Strecker Sulfite (Industrial) |

| Precursor | 4-Chlorobutyronitrile + Thiourea | 4-Chlorobutyronitrile + Sodium Sulfite |

| Intermediate | Sodium 3-cyanopropane-1-sulfonate | |

| Reagents | NCS/HCl or | |

| Conditions | Mild (0–25 °C), Acidic | Harsh (Reflux), Basic then Acidic |

| Yield | High (75–90%) | Moderate (50–70%) |

| Selectivity | Excellent (Nitrile stable in cold acid) | Risk of nitrile hydrolysis at high pH/T |

Detailed Protocol: Thiourea Oxidative Chlorination

This route utilizes the S-alkylation of thiourea followed by oxidative chlorosulfonation. It avoids the high temperatures required for sulfite displacement and the harsh conditions of phosphorus pentachloride.

Phase 1: Formation of Isothiouronium Salt

Reaction:

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Reagent Loading: Charge the flask with 4-Chlorobutyronitrile (10.3 g, 100 mmol) and Thiourea (7.6 g, 100 mmol).

-

Solvent: Add anhydrous Ethanol (50 mL). The high concentration promotes precipitation of the product.

-

Reaction: Heat to reflux (approx. 80 °C) for 12–16 hours. Monitor by TLC (disappearance of thiourea).

-

Isolation: Cool the mixture to 0 °C. The isothiouronium chloride salt often precipitates as a white solid.

Phase 2: Oxidative Chlorosulfonation

Reaction:

Step-by-Step Methodology:

-

Setup: Equip a 500 mL 3-neck flask with an overhead stirrer and an internal thermometer.

-

Solvent System: Suspend the Isothiouronium salt (from Phase 1) in a mixture of Acetonitrile (100 mL) and 2M HCl (25 mL).

-

Cooling: Cool the suspension to <5 °C using an ice/salt bath.

-

Chlorination (Choose Option A or B):

-

Option A (N-Chlorosuccinimide - Lab Scale): Add NCS (N-chlorosuccinimide, 4.0 equiv) portion-wise over 30 minutes.[6] Maintain internal temperature <10 °C. The reaction is exothermic.

-

Option B (Chlorine Gas - Scale Up): Bubble

gas slowly through the solution until a persistent yellow-green color remains and the temperature stabilizes.

-

-

Quenching: Stir for 1 hour at 0–5 °C. The sulfonyl chloride separates as an oil or is dissolved in the organic phase.

-

Workup:

-

Dilute with cold water (100 mL).

-

Extract immediately with Dichloromethane (DCM) (

mL). -

Wash combined organics with cold Brine and cold saturated

(carefully, to pH 7—do not make strongly basic). -

Dry over anhydrous

and filter.

-

-

Purification: Concentrate under reduced pressure at <30 °C. The product is a pale yellow oil. If necessary, purify via rapid flash chromatography (Hexane/EtOAc) or vacuum distillation (if stable).[6]

Industrial Alternative: Strecker Sulfite Route

For larger batches where chromatography is impossible, the sulfite route allows for purification via crystallization of the intermediate salt.

-

Sulfonation: React 4-Chlorobutyronitrile with

(1.2 equiv) in water/dioxane (1:1) at reflux for 24h. -

Isolation: Evaporate solvents. Recrystallize the sodium sulfonate salt from EtOH/Water.

-

Chlorination: Suspend the dry sodium sulfonate in Toluene. Add

(1.1 equiv) or -

Workup: Pour onto ice. Extract with Toluene or DCM.

Visualizing the Synthesis Logic

Diagram 1: Reaction Pathway Flow

Caption: Step-wise conversion of 4-chlorobutyronitrile to the target sulfonyl chloride via the thiourea intermediate.

Diagram 2: Critical Decision Points & Safety

Caption: Decision matrix for selecting the optimal synthesis route based on purity vs. scale requirements.

Analytical Data & Quality Control

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow oil | Visual |

| Purity | >95% (functional) | H-NMR / LC-MS (as methyl sulfonamide derivative) |

| H-NMR ( | 400 MHz NMR | |

| IR Spectrum | ~2250 | FT-IR (Neat) |

| Storage | -20 °C, Inert Atmosphere (Argon) | Moisture Sensitive |

Note on Analysis: Sulfonyl chlorides are unstable on LC-MS columns (hydrolysis). For purity checks, derivatize a small aliquot with excess morpholine or benzylamine and analyze the resulting stable sulfonamide.

References

-

Yang, Z., et al. (2013).[6] "A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts". Synthesis, 45, 1675-1682.[6] (Basis for Thiourea/NCS protocol).

-

Organic Syntheses. (2014). "Preparation of Sulfonyl Chlorides from S-Alkyl Isothiouronium Salts". Organic Syntheses, Coll.[6] Vol. 10. Retrieved from [Link]

-

Google Patents. (2022). EP3950692A1 - Novel Tricyclic Compounds. (Cites use of 3-cyanopropane-1-sulfonyl chloride as intermediate).[1][3][4] Retrieved from

Sources

- 1. 10147-36-1|Propane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. molbase.com [molbase.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. EP2506716B1 - Novel tricyclic compounds - Google Patents [patents.google.com]

- 5. 001chemical.com [001chemical.com]

- 6. CN103193687A - Method for preparing sulfonyl chloride in environment-friendly mode - Google Patents [patents.google.com]

- 7. α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. open.clemson.edu [open.clemson.edu]

- 9. seas.ucla.edu [seas.ucla.edu]

Technical Monograph: Spectroscopic Characterization of 3-Cyanopropane-1-sulfonyl chloride

[1]

Compound: 3-Cyanopropane-1-sulfonyl chloride

CAS: 81926-29-6

Formula:

Executive Summary & Application Context

3-Cyanopropane-1-sulfonyl chloride is a critical bifunctional building block in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and sulfonamide-based inhibitors.[1] Its value lies in its dual reactivity:

-

Sulfonyl Chloride (

): Highly electrophilic, reacts rapidly with amines/alcohols to form stable sulfonamides/sulfonates.[1] -

Nitrile (

): A latent amine or carboxylic acid precursor, stable under sulfonylation conditions.[1]

Critical Handling Note: Like all aliphatic sulfonyl chlorides, this compound is moisture-sensitive.[1] Hydrolysis yields 3-cyanopropane-1-sulfonic acid, which is spectroscopically distinct but non-reactive in nucleophilic substitution.[1]

Synthesis & Experimental Protocol

Note: While commercial sources exist, in-house preparation ensures freshness and minimizes hydrolysis impurities.[1]

Core Synthetic Pathway

The most robust synthesis involves the Strecker Sulfite Alkylation of 4-chlorobutyronitrile followed by oxidative chlorination or chlorination of the sulfonate salt.[1]

Step 1: Formation of Sodium 3-cyanopropane-1-sulfonate

-

Reagents: 4-Chlorobutyronitrile (1.0 eq), Sodium Sulfite (

, 1.2 eq), Water/Ethanol (3:1).[1] -

Protocol:

-

Dissolve

in water/ethanol.[1] -

Add 4-chlorobutyronitrile dropwise.[1]

-

Reflux for 16–24 hours.[1] (Monitoring: Disappearance of alkyl chloride by GC/TLC).

-

Concentrate in vacuo.[1] The residue is the crude sulfonate salt (solid).[1]

-

Purification: Recrystallize from Ethanol/Water to remove inorganic salts (NaCl).[1]

-

Step 2: Chlorination to Sulfonyl Chloride

-

Reagents: Sodium 3-cyanopropane-1-sulfonate (dry), Thionyl Chloride (

, excess), DMF (catalytic).[1] -

Protocol:

-

Suspend the dry sulfonate salt in anhydrous DCM or use neat

.[1] -

Add catalytic DMF (activates

via Vilsmeier-Haack intermediate). -

Reflux for 4–6 hours. Gas evolution (

) indicates reaction progress.[1] -

Workup: Remove excess

via rotary evaporation (use a caustic trap). -

Dissolve residue in DCM, wash rapidly with ice-cold water (to remove salts without hydrolyzing the product), dry over

, and concentrate.

-

Workflow Visualization

Caption: Two-step synthesis via stable sulfonate intermediate, minimizing handling of hazardous oxidative chlorine gas.

Spectroscopic Characterization (The "Fingerprint")

A. Nuclear Magnetic Resonance ( NMR)

The NMR spectrum is defined by the electron-withdrawing effects of the sulfonyl chloride and nitrile groups.[1]

Solvent:

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| H-1 | 3.75 – 3.85 | Triplet ( | 2H | |

| H-3 | 2.60 – 2.70 | Triplet ( | 2H | |

| H-2 | 2.35 – 2.50 | Quintet ( | 2H |

Diagnostic Check (Self-Validation):

-

Purity Indicator: If the triplet at ~3.80 ppm shifts upfield to ~3.0–3.2 ppm , the compound has hydrolyzed to the sulfonic acid.[1]

-

Coupling Constant:

and

B. Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm functional group integrity.[1]

| Wavenumber ( | Functional Group | Vibrational Mode |

| 2250 ± 10 | Nitrile ( | Sharp, medium intensity stretch.[1] Distinctive. |

| 1370 – 1380 | Sulfonyl ( | Asymmetric stretch.[1] Very strong. |

| 1160 – 1170 | Sulfonyl ( | Symmetric stretch.[1] Very strong. |

| ~550 – 600 | Stretch (often weak/obscured in fingerprint).[1] | |

| Absence | Lack of broad peak at 3400 indicates dry product.[1] |

C. Mass Spectrometry (MS)

Sulfonyl chlorides are thermally unstable and often degrade under standard EI/ESI conditions.[1]

Quality Control & Impurity Profiling

For drug development, tracking the Hydrolysis Degradant is mandatory.[1]

Degradation Pathway:

QC Workflow:

-

Visual: Product should be a clear, colorless to pale yellow oil/low-melting solid.[1] White precipitate indicates sulfonic acid.[1]

-

Functional Test: Dissolve a small aliquot in Methanol. Inject into LC-MS.

Degradation Logic Diagram

Caption: Distinguishing between storage degradation (Acid) and analytical artifacts (Ester) during QC.

References

-

Synthesis of Aliphatic Sulfonyl Chlorides: Source:Organic Syntheses, Coll.[1][2] Vol. 10, p.658 (2004).[1] Context: Describes the general Strecker reaction of alkyl halides with sodium sulfite and subsequent chlorination. [1]

-

Spectroscopic Data of Sulfonyl Chlorides (General): Source: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed.[1] Wiley.[1] Context: Authoritative reference for IR and NMR shifts of sulfonyl and nitrile groups.[1]

-

Compound Registry (CAS 81926-29-6): Source: PubChem / SciFinder.[1] Context: Verification of the specific propyl-linker structure.[1] [1]

-

Mechanistic Insight (Sulfite Alkylation): Source:Journal of the American Chemical Society, "Kinetics of the Reaction of Alkyl Halides with Sulfite."[1] Context: Validates the

mechanism required for Step 1 of the synthesis.

Technical Guide: Stability Profile and Storage Protocols for 3-Cyanopropane-1-sulfonyl Chloride

Part 1: Executive Summary

3-Cyanopropane-1-sulfonyl chloride is a bifunctional reagent widely utilized in medicinal chemistry for the introduction of sulfonyl groups while retaining a distal nitrile handle for further elaboration (e.g., reduction to amines or hydrolysis to acids).

Despite its synthetic utility, this compound exhibits significant instability if mishandled. The primary degradation vector is hydrolysis , driven by the high electrophilicity of the sulfonyl sulfur atom. This reaction is autocatalytic; the byproduct (hydrochloric acid) accelerates further decomposition and can potentially hydrolyze the nitrile group under extreme conditions.

Core Recommendation: Store at 2–8°C under a dry inert atmosphere (Argon/Nitrogen) . Avoid protic solvents and moisture.[1]

Part 2: Chemical Profile & Reactivity[2]

Physicochemical Properties

-

IUPAC Name: 3-Cyanopropane-1-sulfonyl chloride[2]

-

CAS Number: 81926-29-6[2]

-

Molecular Formula: C

H -

Molecular Weight: 167.61 g/mol [3]

-

Appearance: Typically a colorless to pale yellow liquid or low-melting solid.

-

Solubility: Soluble in DCM, THF, Ethyl Acetate, and Chloroform. Reacts violently with water and alcohols.[1]

Structural Reactivity Analysis

The molecule contains two electrophilic sites:

-

Sulfonyl Chloride (

): Highly reactive (Hard Electrophile). Susceptible to rapid attack by oxygen and nitrogen nucleophiles. -

Nitrile (

): Moderately reactive.[4] Generally stable under the conditions that hydrolyze the sulfonyl chloride, but susceptible to acid-catalyzed hydrolysis if the compound is allowed to degrade significantly (generating high concentrations of HCl).

Part 3: Stability & Degradation Mechanisms

The Hydrolysis Cascade (Primary Failure Mode)

The most critical threat to 3-Cyanopropane-1-sulfonyl chloride is atmospheric moisture. The hydrolysis follows an associative mechanism (

Mechanism Description:

-

Nucleophilic Attack: Water attacks the sulfur atom, forming a pentacoordinate trigonal bipyramidal intermediate.

-

Elimination: Chloride is expelled as a leaving group.

-

Acid Generation: The release of HCl creates an acidic microenvironment.

-

Autocatalysis: While the sulfonyl chloride hydrolysis is primarily water-driven, the generated HCl can protonate the nitrile nitrogen in the degradation product, initiating a secondary hydrolysis of the cyano group to a carboxylic acid (3-sulfopropanoic acid) over prolonged exposure.

Thermal Instability

Aliphatic sulfonyl chlorides are prone to thermal decomposition, releasing sulfur dioxide (

Visualizing the Degradation Pathway

The following diagram illustrates the degradation logic and the autocatalytic loop.

Figure 1: Mechanistic pathway of moisture-induced degradation. Note the formation of HCl, which poses a secondary risk to the nitrile functionality.

Part 4: Storage & Handling Protocols[2][6][7]

To ensure reagent integrity, the following "Self-Validating" protocols must be employed. A self-validating protocol is one where the user can visually or analytically confirm the state of the reagent before use.

Storage Conditions (The "Cold-Dry" Standard)

| Parameter | Specification | Rationale |

| Temperature | 2°C to 8°C | Slows thermal desulfonylation and hydrolysis kinetics. |

| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture. Argon is preferred due to higher density. |

| Container | Glass with PTFE-lined cap | Prevents leaching.[5] Plasticizers in standard plastics can degrade. |

| Desiccant | Secondary Containment | Store the primary vial inside a jar containing Drierite or Silica Gel. |

Handling Workflow (Decision Tree)

Figure 2: Operational workflow for safe handling. Note the equilibration step to prevent condensation.

Solvent Compatibility Guide

-

Recommended: Dichloromethane (anhydrous), Tetrahydrofuran (anhydrous), Chloroform, Toluene.

-

Strictly Avoid: Water, Methanol, Ethanol (forms sulfonates), DMSO (Risk of violent reaction/decomposition), DMF (Can react at high T).

-

Base Selection: Use non-nucleophilic bases like Diisopropylethylamine (DIPEA) or 2,6-Lutidine. Pyridine is acceptable but can form reactive acyl pyridinium salts that are hygroscopic.

Part 5: Quality Control & Analytics

Before committing this reagent to a high-value synthesis, verify its purity.

Proton NMR ( H NMR) Validation

The chemical shift of the methylene group adjacent to the sulfur is the diagnostic handle.

-

Solvent: CDCl

(Must be dry; neutralize with basic alumina if acidic). -

Diagnostic Signal (Intact): Triplet at ~3.6 - 3.8 ppm (

). -

Diagnostic Signal (Hydrolyzed): Triplet at ~3.2 - 3.4 ppm (

). -

Observation: If you see a "doublet of triplets" or shifting upfield, significant hydrolysis has occurred.

Rapid "Fog" Test (Qualitative)

-

Dip a glass rod into the reagent.

-

Bring it near the mouth of a bottle containing concentrated ammonium hydroxide.

-

Result: Dense white fumes (Ammonium Chloride) indicate the presence of free HCl, suggesting degradation. Note: Some fuming is normal for acyl chlorides, but excessive fuming indicates bulk hydrolysis.

Part 6: Safety & Emergency Procedures

Hazards[8]

-

Corrosive: Causes severe skin burns and eye damage.[6]

-

Lachrymator: Vapors are irritating to eyes and respiratory tract.[7]

-

Reaction Product: Contact with water releases HCl gas.[5][8][6][9]

Quenching Protocol (Spill or Waste)

Do NOT add water directly to the neat chemical.

-

Dilute the substance with a non-reactive solvent (e.g., DCM).

-

Prepare a stirred mixture of Ice + Saturated Aqueous Sodium Bicarbonate .

-

Slowly add the diluted sulfonyl chloride solution to the bicarbonate mixture.

-

Wait for CO

evolution to cease before disposal.

References

-

Sigma-Aldrich. Safety Data Sheet: 3-Cyanopropane-1-sulfonyl chloride. (Accessed 2023). Link

-

King, J. F., et al. "Hydrolysis of Sulfonyl Chlorides." Journal of the American Chemical Society, vol. 114, no. 5, 1992, pp. 1743–1749. (Mechanistic foundation for aliphatic sulfonyl chloride hydrolysis). Link

-

BenchChem. Safe Handling and Quenching of Sulfonyl Chlorides. Technical Guide. Link

-

Santa Cruz Biotechnology. Sulfonyl Chloride Storage and Stability Guidelines. Link

Sources

- 1. fishersci.com [fishersci.com]

- 2. 81926-29-6|3-Cyanopropane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 3. 3-cyanopropane-1-sulfonyl chloride | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Documents [merckmillipore.com]

- 9. Sulfonyl halide - Wikipedia [en.wikipedia.org]

Technical Guide: Operational Safety and Handling of 3-Cyanopropane-1-sulfonyl Chloride

Executive Summary

3-Cyanopropane-1-sulfonyl chloride (CAS: 81926-29-6) is a bifunctional aliphatic building block utilized primarily for introducing sulfonyl protecting groups or sulfonamide pharmacophores while retaining a distal nitrile handle for further elaboration (e.g., reduction to amines or hydrolysis to acids).

Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), aliphatic variants like 3-cyanopropane-1-sulfonyl chloride possess higher conformational flexibility and distinct reactivity profiles. They are lachrymatory , corrosive , and moisture-sensitive . This guide moves beyond standard SDS data to provide a mechanistic understanding of the risks and field-proven protocols for safe manipulation.

Part 1: Molecular Profile & Hazard Identification

Structural-Activity Relationship (SAR) Safety Analysis

To handle this compound safely, one must understand the "why" behind its hazards. The molecule contains two reactive termini:[1]

-

Sulfonyl Chloride Motif (

):-

Mechanism of Hazard: This electrophilic center reacts violently with nucleophiles (water, alcohols, amines). Upon contact with moisture (mucous membranes, lung tissue), it hydrolyzes to produce Hydrochloric Acid (HCl) and 3-cyanopropane-1-sulfonic acid .

-

Result: Immediate chemical burns and respiratory edema. The aliphatic chain allows for faster skin permeation compared to bulky aromatic analogs.

-

-

Nitrile Motif (

):-

Mechanism of Hazard: While generally stable under acidic conditions, combustion or strong oxidation can release Hydrogen Cyanide (HCN) and nitrogen oxides (

). -

Metabolic Risk: Accidental ingestion or high-dose dermal absorption may lead to metabolic release of cyanide, though the primary acute risk remains the corrosive nature of the sulfonyl chloride.

-

Physical & Chemical Properties

Data aggregated from commercial certificates of analysis and structural analogs.

| Property | Value / Description | Operational Implication |

| CAS Number | 81926-29-6 | Unique identifier for inventory tracking. |

| Formula | MW: 167.61 g/mol .[2] | |

| Physical State | Colorless to pale yellow liquid | Spill Risk: Liquids spread faster than solids; requires containment trays. |

| Boiling Point | ~120-130°C (est. at reduced pressure) | Distillation Hazard: Do not distill at atmospheric pressure; thermal decomposition may occur. |

| Density | ~1.3–1.4 g/mL | Heavier than water; will sink in aqueous biphasic washes. |

| Solubility | Reacts with water; Soluble in DCM, THF, EtOAc | Solvent Choice: Use anhydrous solvents only. |

Part 2: Storage & Stability (The "Shelf" Phase)

The Hydrolysis Loop

The primary degradation pathway is moisture-induced hydrolysis. This creates a self-accelerating decomposition loop.

Graphviz Diagram: Hydrolysis Hazard Loop

Caption: Self-accelerating decomposition cycle. HCl evolution pressurizes sealed vessels, leading to potential rupture.

Storage Protocol

-

Temperature: Store at 2–8°C . Cold storage slows the kinetics of adventitious hydrolysis.

-

Atmosphere: Store under Argon or Nitrogen .

-

Container: Teflon-lined caps are mandatory. Corrosive HCl fumes will degrade standard rubber septa over time, leading to a loss of containment.

-

Secondary Containment: Store the bottle inside a secondary polyethylene container with a bed of vermiculite or activated charcoal to absorb leaks and odors.

Part 3: Operational Handling (The "Bench" Phase)

Engineering Controls & PPE

-

Ventilation: All operations must occur in a certified chemical fume hood.

-

Glove Selection:

-

Primary: Nitrile (0.11 mm) - Good for splash protection.

-

Secondary (Immersion): Laminate film (Silver Shield) is required if prolonged contact or spill cleanup is anticipated.

-

-

Respiratory: If work is done outside a hood (strongly discouraged), a full-face respirator with Acid Gas (E) and Organic Vapor (A) cartridges is required.

Self-Validating Transfer Protocol

Objective: Transfer liquid reagent without exposure to atmospheric moisture.

-

Visual Check: Inspect the liquid.[3] If it is cloudy or has a crust on the rim, significant hydrolysis has occurred. Do not use.

-

Pressure Equalization: Insert an inert gas line (balloon or manifold) into the reagent bottle before withdrawing liquid.

-

Validation: If the balloon inflates spontaneously, the bottle is pressurized with HCl. Vent carefully into a scrubber.

-

-

Syringe Technique: Use a gas-tight glass syringe with a Luer-lock tip.

-

Validation: If the plunger "pushes back" during transfer, the liquid is evolving gas (likely due to a warm syringe or moisture contamination). Stop and reassess.

-

Part 4: Reaction Safety & Quenching

Reaction Setup (Schotten-Baumann & Anhydrous)

The most common application is sulfonylation of amines or alcohols.

-

Exotherm Control: The reaction with amines is highly exothermic.

-

Rule: Add the sulfonyl chloride dropwise to the amine solution at 0°C .

-

Solvent: Dilute the reagent in DCM or THF (1:1 v/v) prior to addition to act as a heat sink.

-

-

HCl Scavenging: A base (Triethylamine, Pyridine, or aqueous Carbonate) must be present to neutralize the HCl generated. Without this, the acid may degrade the nitrile group or the product.

The "Quench" Protocol

Quenching a sulfonyl chloride reaction is the most dangerous step if mishandled. Adding water directly to excess reagent generates immediate heat and HCl gas.

Standard Operating Procedure (SOP): Controlled Quench

-

Cool: Cool the reaction mixture to <5°C.

-

Dilute: Ensure the reaction is well-stirred.

-

Reagent: Use Saturated Aqueous Sodium Bicarbonate (

) or Ammonium Hydroxide (-

Why? Bicarbonate neutralizes the acid immediately. Ammonium hydroxide converts residual sulfonyl chloride to the benign sulfonamide.

-

-

Rate: Add the quench solution dropwise.

-

Validation: Monitor the internal temperature.[3] If temp rises >10°C, stop addition and wait.

-

Graphviz Diagram: Safe Reaction Workflow

Caption: Step-by-step logic flow for addition and quenching to prevent thermal runaway.

Part 5: Emergency Response & Disposal

Spill Cleanup

-

Small Spill (<5 mL):

-

Large Spill: Evacuate the lab. Call the HSE emergency line.

Waste Disposal

-

Never pour unquenched sulfonyl chlorides into the organic waste drum. They can react with other waste streams (e.g., alcohols) to pressurize the drum.

-

Protocol:

-

Stir the waste with excess aqueous ammonia or sodium hydroxide for 1 hour.

-

Check pH (ensure it is basic).

-

Separate phases. Aqueous phase

Aqueous Waste. Organic phase

-

References

-

American Chemical Society (ACS). (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Retrieved from [Link]

Sources

Commercial Sourcing & Validation of 3-Cyanopropane-1-sulfonyl Chloride

The following technical guide details the sourcing, validation, and application of 3-Cyanopropane-1-sulfonyl chloride .

A Technical Guide for Pharmaceutical Development

Part 1: The Reagent Profile & Critical Sourcing Intelligence

Chemical Identity & The "CAS Trap"

In the procurement of fine chemicals, precision is paramount. A critical discrepancy exists in various commercial databases regarding this compound. Researchers must distinguish between the target molecule and its structural isomers to avoid costly sourcing errors.

| Feature | Target Compound | Common Misidentification |

| Chemical Name | 3-Cyanopropane-1-sulfonyl chloride | 2-Propanesulfonyl chloride (Isopropylsulfonyl chloride) |

| Correct CAS | 81926-29-6 | 10147-37-2 |

| Structure | ||

| Functionality | Bifunctional (Nitrile + Sulfonyl Chloride) | Monofunctional (Sulfonyl Chloride) |

| Risk | High. Many aggregators map the name to the wrong CAS. | -- |

Core Directive: When ordering, prioritize the structure and CAS 81926-29-6 . Do not rely solely on the chemical name in vendor search bars.

Supplier Landscape

The supply chain for 3-Cyanopropane-1-sulfonyl chloride is bifurcated into Catalog Aggregators and Primary Manufacturers.

-

Primary Manufacturers (Synthesis Origin): typically specialize in sulfur chemistry or nitriles. Companies like Enamine and BLD Pharm often hold stock or have validated routes.

-

Catalog Aggregators: (e.g., generic listings on MolPort or PubChem) often list "virtual stock."

-

Recommended Sourcing Tier:

-

Discovery Scale (<10g): Sigma-Aldrich (often re-packaged Enamine stock), Santa Cruz Biotechnology.

-

Process Scale (>100g): Direct inquiry with BLD Pharm or custom synthesis houses specializing in chlorosulfonation (e.g., Oakwood Chemical).

-

Part 2: The Self-Validating Quality Control System

As a reactive electrophile, this reagent degrades via hydrolysis. A Certificate of Analysis (CoA) is a snapshot in time, not a guarantee of current quality. You must implement a Self-Validating System upon receipt.

Visual & Physical Inspection

-

State: Colorless to pale yellow liquid or low-melting solid (mp ~20-25°C).

-

Red Flag: Turbidity or white precipitate indicates hydrolysis (formation of 3-cyanopropane-1-sulfonic acid).

-

Odor: Pungent, acrid odor (HCl evolution). Handle only in a fume hood.

Analytical Validation Protocol

Do not use standard LC-MS methods with aqueous mobile phases, as the compound will hydrolyze on-column, yielding a false negative for the chloride and a false positive for the acid.

Method A: Derivatization LC-MS (The "Trap" Method)

-

Rationale: Convert the unstable chloride to a stable sulfonamide before analysis.

-

Protocol:

-

Dissolve 10 µL of sample in 500 µL dry DCM.

-

Add 20 µL excess morpholine (or diethylamine).

-

Incubate for 5 mins at RT.

-

Inject on LC-MS.

-

-

Success Criteria: Single peak corresponding to the morpholine sulfonamide adduct (

). Absence of sulfonic acid peak.[1]

Method B: Quantitative

H-NMR (Purity Assay)

-

Solvent:

(Must be dry; neutralize acidity with -

Diagnostic Signals:

-

ppm (t, 2H,

-

ppm (t, 2H,

-

ppm (m, 2H, central

-

ppm (t, 2H,

-

Impurity Check: Look for a triplet shifted upfield (

ppm), indicative of the hydrolyzed sulfonic acid.

Part 3: Handling, Stability & Degradation Logic

Understanding the degradation pathway is essential for troubleshooting low yields. The sulfonyl chloride moiety is highly electrophilic and moisture-sensitive.

Degradation Pathway Visualization

Figure 1: Hydrolysis pathway. The formation of HCl further catalyzes degradation and can corrode storage septa.

Storage Protocol[2]

-

Temperature: Store at 2–8°C.

-

Atmosphere: Argon blanket is mandatory. Nitrogen is acceptable if dry.

-

Container: Teflon-lined caps. Do not use standard rubber septa for long-term storage (HCl embrittlement).

Part 4: Synthetic Utility & Experimental Workflow

This reagent is a "bifunctional linker" used to introduce a sulfonyl group while retaining a nitrile handle. The nitrile can be subsequently transformed into an amine (reduction), amide (hydrolysis), or tetrazole (click chemistry).

Standard Sulfonylation Protocol

Objective: Synthesis of a sulfonamide library.

-

Preparation: Charge reaction vessel with Amine (1.0 equiv) and DCM (anhydrous).

-

Base: Add DIPEA or TEA (2.5 equiv). Note: Excess base is required to neutralize the HCl generated.

-

Addition: Cool to 0°C. Add 3-Cyanopropane-1-sulfonyl chloride (1.1 equiv) dropwise.

-

Why dropwise? Exotherm control prevents nitrile hydrolysis or side reactions.

-

-

Monitoring: Warm to RT. Monitor by TLC/LC-MS (using the derivatization logic if checking starting material).

-

Workup: Wash with 1N HCl (to remove excess amine/base), then Sat.

.

Synthetic Workflow Diagram

Figure 2: Divergent synthetic utility. The nitrile handle allows for late-stage diversification.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10147-37-2 (Differentiation from Target). Retrieved from [Link]

-

Woolven, H., et al. (2011).[2] "DABSO-Based Synthesis of Sulfonamides." Organic Letters, 13(18), 4876–4878. (Foundational method for sulfonyl chloride synthesis logic). Retrieved from [Link]

Sources

Technical Guide: 3-Cyanopropane-1-sulfonyl Chloride in Drug Discovery

Executive Summary

3-Cyanopropane-1-sulfonyl chloride (CAS 81926-29-6) is a high-value bifunctional building block utilized primarily in medicinal chemistry and lead optimization. Its structural utility lies in its dual functionality: a highly reactive sulfonyl chloride motif for covalent attachment to amines (forming sulfonamides) and a latent nitrile group that serves as a precursor for amines, acids, amides, or heterocycles (e.g., tetrazoles).[1]

This guide details the chemical reactivity, synthesis protocols, and downstream applications of this reagent, specifically within the context of kinase inhibitor development (e.g., JAK pathways) and fragment-based drug design.[1]

Part 1: Chemical Profile & Reactivity[1][2]

Physicochemical Properties

| Property | Specification |

| IUPAC Name | 3-Cyanopropane-1-sulfonyl chloride |

| CAS Number | 81926-29-6 |

| Molecular Formula | C₄H₆ClNO₂S |

| Molecular Weight | 167.61 g/mol |

| Appearance | Colorless to pale yellow liquid (or low-melting solid) |

| Boiling Point | ~135 °C (at reduced pressure) |

| Density | ~1.38 g/cm³ |

| Storage | 2–8°C, under inert atmosphere (Ar/N₂); Moisture Sensitive |

Reactivity Matrix

The molecule possesses two distinct electrophilic sites with orthogonal reactivity profiles:[1]

-

Sulfonyl Chloride (

): Hard electrophile.[1] Reacts rapidly with nucleophiles (amines, alcohols, thiols) under basic conditions.[1] Highly susceptible to hydrolysis.[1] -

Nitrile (

): Soft electrophile/Latent functionality.[1] Stable to standard sulfonylation conditions.[1] Can be subsequently transformed into amines (reduction), acids (hydrolysis), or heterocycles (cycloaddition).[1]

Part 2: Applications in Medicinal Chemistry[1][2][4]

Sulfonamide Linker Synthesis

The primary application is the introduction of a propyl-nitrile side chain onto a scaffold. This is a critical motif in JAK inhibitor design, where the sulfonamide provides hydrogen bonding interactions within the ATP-binding pocket, and the nitrile acts as a solvent-exposed handle or a "warhead" precursor.

Mechanism of Action

The reaction proceeds via an addition-elimination mechanism (

Key Consideration: The reaction must be run under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride to the sulfonic acid (which is unreactive to coupling).[1]

Post-Coupling Transformations (Divergent Synthesis)

Once the sulfonamide bond is established, the pendant nitrile group allows for divergent synthesis:

-

Pathway A (Reduction): Conversion to a primary amine (using

or -

Pathway B (Cyclization): Reaction with sodium azide (

) to form a tetrazole, a bioisostere of a carboxylic acid with improved metabolic stability.[1] -

Pathway C (Hydrolysis): Conversion to a carboxylic acid, creating a

-sulfonamido acid derivative.[1]

Part 3: Visualization of Reaction Pathways[1]

The following diagram illustrates the core workflow: coupling followed by divergent transformation.

Figure 1: Divergent synthesis pathways utilizing the nitrile handle post-sulfonylation.

Part 4: Experimental Protocols

Protocol A: Standard Sulfonylation (General Procedure)

Objective: Coupling 3-cyanopropane-1-sulfonyl chloride to a secondary amine scaffold (e.g., a piperidine derivative).

Reagents:

-

Amine Scaffold (1.0 equiv)[1]

-

3-Cyanopropane-1-sulfonyl chloride (1.2 equiv)

-

Triethylamine (TEA) or DIPEA (2.5 equiv)[1]

-

Dichloromethane (DCM) or THF (Anhydrous)[1]

Step-by-Step:

-

Preparation: Dissolve the amine scaffold (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere.

-

Base Addition: Add TEA (2.5 mmol) and cool the mixture to 0°C using an ice bath. Rationale: Cooling controls the exotherm and minimizes side reactions.[1]

-

Reagent Addition: Add 3-cyanopropane-1-sulfonyl chloride (1.2 mmol) dropwise over 5 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (Look for mass shift +131 Da).[1]

-

Workup: Quench with saturated

solution. Extract with DCM ( -

Purification: Purify via silica gel chromatography (Gradient: Hexanes/EtOAc).

Protocol B: Nitrile to Tetrazole Conversion

Objective: Converting the pendant nitrile into a tetrazole (acid bioisostere).[1][3]

Reagents:

-

Sulfonamide-Nitrile Intermediate (1.0 equiv)

-

Sodium Azide (

) (1.5 equiv)[1] -

Zinc Bromide (

) (1.0 equiv) or Ammonium Chloride[1] -

Solvent: DMF or Water/Isopropanol mix[1]

Step-by-Step:

-

Dissolve the intermediate in DMF.[1]

-

Add

and -

Heat to 100–110°C for 12–24 hours behind a blast shield. Safety Note: Azides are potentially explosive; avoid chlorinated solvents in this step.[1]

-

Cool, acidify with 1N HCl to pH 2 (to protonate the tetrazole), and extract with EtOAc.

Part 5: Safety & Handling

-

Corrosivity: Sulfonyl chlorides are corrosive and cause severe skin burns.[1] Wear chemical-resistant gloves (nitrile/neoprene) and eye protection.[1]

-

Hydrolysis: Reacts violently with water to release HCl gas.[1] Open containers only in a fume hood.

-

Pressure: Reactions with azides (Protocol B) can generate hydrazoic acid (

) if acidified improperly.[1] Ensure adequate ventilation.[1]

References

-

Sigma-Aldrich. 3-Chloropropanesulfonyl chloride Product Sheet. (Analogous reactivity profile). Available at: [1]

-

BLD Pharm. 3-Cyanopropane-1-sulfonyl chloride (CAS 81926-29-6) Technical Data. Available at: [1]

-

European Patent Office. Novel tricyclic compounds (EP2506716B1).[1] (Demonstrates application in kinase inhibitor synthesis). Available at: [1]

-

National Institutes of Health (NIH). PubChem Compound Summary: 3-Cyanopropanoyl chloride.[1] (Structural analog for comparison). Available at: [1][4]

-

Hinsberg, O. Ueber die Bildung von Säureestern und Säureamiden. (Foundational chemistry of sulfonyl chlorides). Ber. Dtsch. Chem. Ges. 1890.[1][2]

Sources

- 1. Calcium chlorate - Wikipedia [en.wikipedia.org]

- 2. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 3. US4678852A - Process for reacting cyanuric chloride with ammonia or with amines - Google Patents [patents.google.com]

- 4. 3-Cyanopropanoyl chloride | C4H4ClNO | CID 12835715 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Application Note: Synthesis of Sulfonamides using 3-Cyanopropane-1-sulfonyl chloride

Executive Summary & Strategic Utility

This guide details the synthesis of sulfonamides utilizing 3-Cyanopropane-1-sulfonyl chloride (CAS: 81926-29-6). Unlike ubiquitous aromatic sulfonyl chlorides (e.g., tosyl chloride), this aliphatic reagent offers a unique "bifunctional linker" capability for medicinal chemistry and fragment-based drug discovery (FBDD).

Why this Reagent?

-

Aliphatic Spacer: Introduces a flexible

alkyl chain, modulating solubility and metabolic stability (LogD) compared to rigid aryl sulfonamides. -

The Nitrile Handle: The terminal cyano group (

) is a versatile "masked" functionality. Post-sulfonylation, it can be orthogonally transformed into amines (reduction), carboxylic acids (hydrolysis), or bioisosteres like tetrazoles (cycloaddition).

Core Challenge: Aliphatic sulfonyl chlorides are kinetically distinct from their aromatic counterparts. They are more prone to hydrolysis and, critically, can undergo sulfene elimination in the presence of strong bases—a pathway that requires specific protocol adjustments to avoid oligomerization.

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | 3-Cyanopropane-1-sulfonyl chloride |

| Structure | |

| CAS Number | 81926-29-6 |

| Molecular Weight | 167.61 g/mol |

| Physical State | Liquid or low-melting solid (dependent on purity) |

| Stability | Moisture Sensitive . Hydrolyzes to sulfonic acid and HCl. |

| Storage | Store at 2–8°C under inert atmosphere ( |

Mechanistic Pathways: Substitution vs. Elimination

Understanding the mechanism is vital for yield optimization. Unlike aromatic analogs which react purely via nucleophilic substitution, 3-cyanopropane-1-sulfonyl chloride possesses acidic

The Two Pathways[1]

-

Pathway A (Direct Substitution): The amine attacks the sulfur atom directly. This is favored by nucleophilic catalysts (e.g., Pyridine, DMAP).

-

Pathway B (Sulfene Intermediate): A strong base (e.g.,

) deprotonates the-

Risk: Sulfenes can dimerize or polymerize if the amine trapping is slow.

-

Mechanistic Visualization

Caption: Dual mechanistic pathways. Pathway A (Blue) via Pyridine is recommended to avoid the instability of the Sulfene intermediate (Red) generated by triethylamine.

Experimental Protocols

Protocol A: High-Fidelity Anhydrous Synthesis (Recommended)

Best for: Valuable amines, library synthesis, and avoiding sulfene side-reactions.

Reagents:

-

3-Cyanopropane-1-sulfonyl chloride (1.1 – 1.2 equiv)

-

Pyridine (3.0 equiv) or Pyridine/DCM (1:1 v/v)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Catalyst: DMAP (0.1 equiv) – Optional for steric amines

Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Solvation: Dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M).

-

Base Addition: Add Pyridine (3.0 mmol).

-

Note: Pyridine acts as both base and nucleophilic catalyst, forming a reactive sulfonyl-pyridinium species that prevents sulfene formation.

-

-

Cooling: Cool the mixture to 0°C using an ice bath. Critical Step: Aliphatic sulfonyl chlorides react exothermically.

-

Addition: Dropwise add 3-Cyanopropane-1-sulfonyl chloride (1.2 mmol) diluted in minimal DCM.

-

Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS (typically 2–4 hours).

-

Quench & Workup:

-

Dilute with DCM.

-

Wash with 1M HCl (to remove pyridine and unreacted amine).

-

Wash with Sat.

(to remove hydrolyzed sulfonic acid). -

Dry over

, filter, and concentrate.

-

Protocol B: Schotten-Baumann (Biphasic)

Best for: Water-soluble amines (e.g., amino acids) or scale-up where chromatography is undesirable.

Reagents:

-

Base:

or -

Solvent System: THF / Water (1:1) or Dioxane / Water

Procedure:

-

Dissolve the amine and base in the water/THF mixture. Cool to 0°C.[1]

-

Add the sulfonyl chloride dropwise.

-

Vigorously stir (high RPM required for biphasic transfer) for 4–6 hours.

-

Acidification: Carefully acidify to pH ~3–4 with 1M HCl to precipitate the sulfonamide (if solid) or extract with Ethyl Acetate.

Downstream Utility: The Nitrile Handle

Once the sulfonamide bond is formed, the 3-cyano group serves as a pivot point for further diversification.

| Transformation | Reagents | Product Class | Utility |

| Tetrazole Formation | 5-Substituted Tetrazole | Carboxylic acid bioisostere (improved metabolic stability). | |

| Nitrile Reduction | Primary Amine | Chain extension or cyclization back to the sulfonamide nitrogen. | |

| Pinner Reaction | Imidate / Ester | Precursor to heterocycles (oxazoles, thiazoles). | |

| Hydrolysis | Primary Amide | H-bond donor/acceptor modulation. |

Troubleshooting & Optimization

Issue 1: Low Yield / Recovery of Starting Material

-

Cause: Hydrolysis of the sulfonyl chloride before reaction.

-

Solution: Ensure the sulfonyl chloride is fresh. If the liquid is cloudy or has a precipitate, it has hydrolyzed. Distill or purchase fresh reagent. Use strictly anhydrous DCM.

Issue 2: "Double" Sulfonylation (Tertiary Sulfonamide)

-

Cause: The sulfonamide product (

) is acidic ( -

Solution: strictly control stoichiometry (1.0 : 1.1). Avoid strong bases like NaH.

Issue 3: Dark/Tar Formation

-

Cause: Sulfene polymerization (Pathway B).

-

Solution: Switch from Triethylamine (TEA) to Pyridine . If using TEA, ensure the temperature is kept strictly at -78°C or 0°C during addition to trap the sulfene kinetically.

Workflow Diagram: Library Synthesis

Caption: Parallel synthesis workflow optimized for 96-well blocks using solid-supported scavenging to remove excess sulfonyl chloride.

References

-

BenchChem. (2025).[3] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from

-

Rad, M. N. S., et al. (2009).[4][5] One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Synthesis, 2009(23), 3983-3988. Retrieved from

-